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Compound of Interest

Compound Name: 5-Pyridin-4-yl-pyrrolidin-2-one
Cat. No.: B8143412
Get Quote

CAS No: 1824383-45-0 Chemical Formula: C9H10N20O Molecular Weight: 162.19 g/mol
Synonyms: 5-(Pyridin-4-yl)pyrrolidin-2-one; 4-(4-Pyridyl)-

-lactam; 5-(4-Pyridinyl)-2-pyrrolidinone.

Executive Summary: The Pyridyl-Lactam Scaffold

5-(4-pyridyl)-2-pyrrolidinone is a high-value heterocyclic scaffold in medicinal chemistry, serving
as a critical pharmacophore in the development of kinase inhibitors (specifically p38 MAPK),
antimalarials, and nicotinic acetylcholine receptor (hnAChR) modulators. Structurally, it functions
as a conformationally restricted analogue of GABA (gamma-aminobutyric acid) derivatives and
bears significant topological similarity to cotinine, the primary metabolite of nicotine.

The specific CAS 1824383-45-0 typically refers to the racemic mixture or a specific library entry
of the compound, while the (S)-enantiomer is historically indexed under CAS 66269-82-7. This
guide treats the core chemical entity, detailing its synthesis, reactivity, and application in
fragment-based drug discovery (FBDD).

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8143412#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]

[9]
hysicochemical

Property Value Notes

Hygroscopic nature common in

Appearance White to Off-White Solid
lactams.
_ _ Varies by enantiomeric purity
Melting Point 108-112 °C
and crystal form.
B Poor solubility in non-polar
Solubility DMSO, Methanol, Ethanol
solvents (Hexane).
L Pyridine nitrogen is
pKa (Pyridine) ~5.2
protonatable.
pKa (Lactam) ~15-17 Lactam NH is weakly acidic.
Favorable for CNS penetration
LogP ~0.3-0.5

(Rule of 5 compliant).

Structural Pharmacophore

The molecule features two distinct hydrogen-bonding motifs:

e Lactam (cis-amide): Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=0). This
mimics the peptide bond, making it a "privileged scaffold" for protease and kinase inhibition.

o Pyridine Ring: A monodentate Hydrogen Bond Acceptor (N-atom) and a

-stacking element. The 4-position substitution provides a linear vector often exploited to
reach deep hydrophobic pockets in enzymes.

Synthetic Methodologies

The synthesis of 5-aryl-2-pyrrolidinones is a critical competency for medicinal chemists. Two
primary routes are validated: the Nitro-Olefin Reductive Cyclization (most robust for racemates)
and the Chiral Auxiliary Approach (for enantiomers).
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Route A: The Nitro-Olefin Reductive Cyclization
(Recommended)

This route uses cheap starting materials and avoids complex protecting groups.

Step 1: Henry Reaction Condensation of pyridine-4-carboxaldehyde with nitromethane using a
base catalyst (ammonium acetate) yields the nitroalkene.

o Reagents: Pyridine-4-CHO, MeNO2, NH40OAc, AcOH.
e Conditions: Reflux, 4h.

Step 2: Michael Addition The nitroalkene undergoes Michael addition with diethyl malonate (or
dimethyl malonate).

» Reagents: Diethyl malonate, NaOEt (cat.), EtOH.
¢ Mechanism:[1][2][3][4] The malonate anion attacks the
-carbon of the nitroalkene.

Step 3: Hydrolysis & Decarboxylation Acidic hydrolysis converts the diester to the dicarboxylic
acid, which spontaneously decarboxylates upon heating to form the

-nitro acid.

» Reagents: 6M HCI, Reflux.

Step 4: Reductive Cyclization Hydrogenation of the nitro group yields the primary amine, which
spontaneously cyclizes with the carboxylic acid (or ester) to form the lactam ring.

¢ Reagents: H2 (50 psi), Raney Nickel or Pd/C, MeOH.

 Yield: Typically 60-75% overall.

Visualization of Synthesis Pathway
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Caption: Figure 1. The "Nitro-Olefin" synthetic pathway provides a scalable route to the racemic
scaffold.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol synthesizes the racemic core. Standard safety precautions for handling
nitro compounds and pressurized hydrogen must be observed.

Materials

» Pyridine-4-carboxaldehyde (10.7 g, 100 mmol)

Nitromethane (6.7 g, 110 mmol)

Diethyl malonate (16.0 g, 100 mmol)

Palladium on Carbon (10% Pd/C, 1.0 g)

Solvents: Methanol, Ethanol, Glacial Acetic Acid.

Procedure

e Preparation of 4-(2-nitrovinyl)pyridine:

o In a 250 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (10.7 g) and
nitromethane (6.7 g) in 50 mL acetic acid.

o Add ammonium acetate (3.0 g) and reflux for 4 hours.

o Cool to room temperature.[1][5] The yellow solid product precipitates. Filter and wash with
cold water. Dry in vacuo.
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» Michael Addition:
o Dissolve the nitrovinyl product (10 mmol) in ethanol (20 mL).
o Add diethyl malonate (11 mmol) and a catalytic amount of sodium ethoxide (1 mmol).
o Stir at 60°C for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

» Reductive Cyclization:

o

Transfer the crude Michael adduct to a hydrogenation vessel (Parr shaker).

[¢]

Add Methanol (50 mL) and 10% Pd/C (10 wt%).

[¢]

Hydrogenate at 50 psi for 12 hours at room temperature.

[e]

Mechanism:[1][2][3][4] The nitro group reduces to an amine (

), which immediately attacks the ester carbonyl intramolecularly to close the ring, releasing
ethanol.

o Purification:
o Filter off the catalyst through Celite.
o Concentrate the filtrate.

o Recrystallize the residue from Isopropanol/Hexane to yield 5-(4-pyridyl)-2-pyrrolidinone as
off-white crystals.

Biological Applications & Mechanism of Action[1]
Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment (MW < 300, ClogP < 3, H-bond
donors/acceptors

3). Itis frequently used in fragment libraries to screen for:
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» Kinase Binding: The lactam NH/CO motif mimics the hinge-binding region of ATP, allowing
the fragment to anchor to the kinase hinge region (e.g., p38 MAPK, JAKS).

» Epigenetic Targets: Binds to bromodomains (BRD4) via the acetyl-lysine mimetic nature of
the lactam.

Antimalarial Activity

Derivatives of 5-(4-pyridyl)-2-pyrrolidinone (specifically the S-enantiomer) have shown potency
against Plasmodium falciparum.

o Target: Cytoplasmic Prolyl-tRNA Synthetase (cPRS).

e Mechanism: The pyridine ring occupies the ATP-binding pocket, while the pyrrolidinone ring
mimics the proline substrate, effectively stalling protein synthesis in the parasite.

Pharmacophore Mapping

H-Bond Acceptor
(Pyridine N)
Target: Met/Thr residues

5-(4-Pyridyl)
-2-pyrrolidinone

H-Bond Donor
(Lactam NH)
Target: Backbone C=0

H-Bond Acceptor

(Lactam C=0)
Target: Backbone NH
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Caption: Figure 2. Pharmacophore map highlighting the three critical interaction points for
protein binding.

Safety & Handling
o GHS Classification: Warning.[6]
e Hazard Statements:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.[7]

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The lactam ring is stable,
but the pyridine nitrogen can form N-oxides if exposed to air/light for prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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